Ethyl 4-Ethynylbenzoate
CAS No.: 10602-03-6
Cat. No.: VC21278292
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10602-03-6 |
---|---|
Molecular Formula | C11H10O2 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | ethyl 4-ethynylbenzoate |
Standard InChI | InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3 |
Standard InChI Key | CKAGLAFXBLZHAS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)C#C |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C#C |
Introduction
Chemical Identity and Structure
Molecular Composition
Ethyl 4-Ethynylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₀O₂. The structure consists of a benzene ring substituted with an ethynyl group (C≡CH) at the para position and an ethyl ester group (COOEt) at the opposite para position. This arrangement creates a linear molecule with reactive functional groups at both ends, making it valuable for various chemical reactions .
Chemical Identifiers
The compound is registered in chemical databases with several unique identifiers that facilitate its proper identification and classification in scientific literature and commercial catalogs.
Table 1: Chemical Identifiers for Ethyl 4-Ethynylbenzoate
Identifier Type | Value |
---|---|
CAS Number | 10602-03-6 |
IUPAC Name | Ethyl 4-ethynylbenzoate |
InChI | InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3 |
InChIKey | CKAGLAFXBLZHAS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)C#C |
European Community Number | 870-624-3 |
The compound is also known by several synonyms including Benzoic acid, 4-ethynyl-, ethyl ester; ethyl p-ethynylbenzoate; and 4-Ethynyl-benzoic acid ethyl ester .
Physical and Chemical Properties
Basic Properties
Ethyl 4-Ethynylbenzoate has a molecular weight of 174.20 g/mol, which influences its handling characteristics and reactivity patterns in chemical reactions . The compound's structure, featuring both an ethynyl group and an ester functionality, contributes to its unique physicochemical profile.
Structural Characteristics
The ethynyl group (C≡CH) attached to the benzene ring provides a reactive site for coupling reactions, particularly palladium-catalyzed cross-couplings such as Sonogashira reactions. The presence of the ethyl ester group offers opportunities for further functionalization through various transformations including hydrolysis, reduction, and amidation reactions.
Spectroscopic Properties
While the search results don't provide specific spectroscopic data for Ethyl 4-Ethynylbenzoate, compounds of this class typically exhibit characteristic infrared absorption bands for the terminal alkyne (approximately 3300 cm⁻¹ for the C≡C-H stretching and 2100-2200 cm⁻¹ for the C≡C stretching) and the ester carbonyl group (approximately 1700-1730 cm⁻¹).
Synthesis and Preparation
Synthetic Routes
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Esterification of 4-ethynylbenzoic acid with ethanol under acidic conditions
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Sonogashira coupling of ethyl 4-bromobenzoate or ethyl 4-iodobenzoate with trimethylsilylacetylene followed by desilylation
Research Applications as a Reagent
The available research literature indicates that Ethyl 4-Ethynylbenzoate serves as an important reagent in organic synthesis. In one documented application, it was used in the synthesis of ethyl 4-((5-chloro-2-formylphenyl)ethynyl)benzoate through a coupling reaction with 2-bromo-4-chlorobenzaldehyde . The reaction was conducted at 50°C for 3 hours, resulting in a 66% yield of the desired product after purification by flash column chromatography.
The reaction sequence can be represented as:
Ethyl 4-Ethynylbenzoate (0.261 g, 1.5 mmol) + 2-bromo-4-chlorobenzaldehyde (0.219 g, 1.0 mmol) → ethyl 4-((5-chloro-2-formylphenyl)ethynyl)benzoate (0.207 g, 66% yield) .
Chemical Reactivity
Functional Group Reactivity
The ethynyl group in Ethyl 4-Ethynylbenzoate is highly reactive in cross-coupling reactions, particularly those catalyzed by transition metals such as palladium. The terminal alkyne can participate in:
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Sonogashira coupling reactions with aryl halides
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Click chemistry (copper-catalyzed azide-alkyne cycloaddition)
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Diels-Alder reactions as a dienophile
The ester functionality provides additional synthetic versatility, enabling transformations such as hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or conversion to amides.
Documented Reactions
In the available research literature, Ethyl 4-Ethynylbenzoate has been documented in a Sonogashira-type coupling reaction with 2-bromo-4-chlorobenzaldehyde. This reaction demonstrates the utility of the compound in carbon-carbon bond formation for the synthesis of more complex structures .
Applications in Chemical Research
Building Block in Organic Synthesis
Ethyl 4-Ethynylbenzoate serves as a valuable building block in organic synthesis due to its bifunctional nature. The ethynyl group enables carbon-carbon bond formation through coupling reactions, while the ester group provides a handle for further functionalization.
Parameter | Value |
---|---|
Molecular Weight | 174.20 g/mol |
CAS Number | 10602-03-6 |
Appearance | Typically a solid at room temperature |
Purity | Generally available in research-grade purity |
The compound is cataloged in chemical databases with creation date of February 10, 2007, and modification date as recent as April 5, 2025, indicating continued relevance in chemical research .
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